molecular formula C14H22N2S B11797885 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11797885
M. Wt: 250.41 g/mol
InChI Key: CJOBJSYONVQAGN-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butylthio group and a 1-methylpyrrolidin-2-yl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the introduction of the tert-butylthio group and the 1-methylpyrrolidin-2-yl group onto the pyridine ring. This can be achieved through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

    2-(tert-Butylthio)pyridine: Lacks the 1-methylpyrrolidin-2-yl group, resulting in different chemical and biological properties.

    5-(1-Methylpyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group, leading to variations in reactivity and applications.

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-15-13)12-6-5-9-16(12)4/h7-8,10,12H,5-6,9H2,1-4H3

InChI Key

CJOBJSYONVQAGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCN2C

Origin of Product

United States

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